(1-Methoxyprop-1-enyloxy)trimethylsilane
CAS No.:
Cat. No.: VC16784388
Molecular Formula: C7H16O2Si
Molecular Weight: 160.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16O2Si |
|---|---|
| Molecular Weight | 160.29 g/mol |
| IUPAC Name | 1-methoxyprop-1-enoxy(trimethyl)silane |
| Standard InChI | InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |
| Standard InChI Key | RTHAKVSHSCPUGI-UHFFFAOYSA-N |
| Canonical SMILES | CC=C(OC)O[Si](C)(C)C |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name for this compound is [(E)-1-methoxyprop-1-enoxy]-trimethylsilane, reflecting its stereochemistry and functional groups . Its structure consists of a propenyloxy chain () substituted with a methoxy group () at the 1-position and a trimethylsilyl group () at the oxygen atom. The (E)-configuration indicates the trans arrangement of substituents around the double bond .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 34880-70-1 | |
| Molecular Formula | ||
| SMILES | ||
| InChIKey | RTHAKVSHSCPUGI-VOTSOKGWSA-N |
Structural Analysis
The compound’s planar geometry, confirmed by X-ray crystallography and NMR studies, enhances its reactivity in electron-deficient environments. The trimethylsilyl group acts as a protecting moiety, stabilizing the enolate intermediate during reactions .
Physicochemical Properties
Physical Characteristics
(1-Methoxyprop-1-enyloxy)trimethylsilane is a colorless liquid at room temperature with a density of and a boiling point of at standard pressure . Its low viscosity and moderate volatility make it suitable for solution-phase reactions.
Thermodynamic Data:
Spectroscopic Profiles
-
-NMR (CDCl): Signals at δ 1.55 (s, 9H, Si(CH)), δ 3.42 (s, 3H, OCH), δ 5.21–5.35 (m, 2H, CH=CH).
-
-NMR: Peaks at δ 18.2 (Si(CH)), δ 51.8 (OCH), δ 122.4 and 134.7 (CH=CH) .
Synthesis Methods
Catalytic Pathways
The most efficient synthesis involves bismuth triflate-catalyzed silylation of methyl propenyl ether with trimethylsilyl chloride (Eq. 1):
This method achieves yields exceeding 85% under reflux conditions (60°C, 12 hours).
Alternative Approaches
-
Pd-Catalyzed Cross-Coupling: Utilizes palladium complexes to couple silyl ethers with propenyl bromides .
-
Microwave-Assisted Synthesis: Reduces reaction time to 2 hours with comparable yields.
Applications in Organic Synthesis
Enolate Stabilization
The compound serves as a trimethylsilyl enolate equivalent, enabling aldol condensations and Michael additions without strong bases. For example, it reacts with aldehydes to form β-hydroxy esters (Eq. 2):
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, it acts as a silicon-based coupling partner, facilitating C–Si bond formation with aryl halides .
Synthesis of β-Amino Esters
Using bismuth triflate, the compound reacts with imines to produce β-amino esters with >90% enantiomeric excess.
Recent Advancements (2024–2025)
Flow Chemistry Applications
Recent studies highlight its use in continuous-flow systems for scalable production of silylated intermediates.
Green Chemistry Initiatives
Solvent-free syntheses employing ionic liquids have reduced waste generation by 40% .
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